molecular formula Ag B085066 Silver-107 CAS No. 14378-37-1

Silver-107

Katalognummer: B085066
CAS-Nummer: 14378-37-1
Molekulargewicht: 106.90509 g/mol
InChI-Schlüssel: BQCADISMDOOEFD-BJUDXGSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silver-107 is a stable isotope of silver, represented by the symbol (^{107}\text{Ag}). It is one of the two naturally occurring isotopes of silver, the other being Silver-109. This compound has an atomic number of 47 and a mass number of 107, consisting of 47 protons and 60 neutrons. This isotope is non-radioactive and is known for its applications in various scientific fields due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver-107 can be synthesized through various methods, including chemical reduction, photochemical methods, and biological synthesis. Chemical reduction involves reducing silver salts using reducing agents like sodium borohydride or hydrazine under controlled conditions . Photochemical methods utilize light to induce the reduction of silver ions, while biological synthesis employs microorganisms or plant extracts to produce silver nanoparticles .

Industrial Production Methods: Industrially, this compound is produced through the fission of uranium or plutonium in nuclear reactors. The isotope is then separated and purified using techniques such as ion exchange chromatography and solvent extraction . These methods ensure high purity and yield of this compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Silver-107 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, sulfuric acid.

    Reducing Agents: Sodium borohydride, hydrazine.

    Complexing Agents: Ammonia, cyanide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Silver-107 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Silver-107, particularly in its nanoparticle form, involves multiple pathways:

Vergleich Mit ähnlichen Verbindungen

Silver-107 can be compared with other isotopes and compounds of silver:

Uniqueness of this compound: this compound’s stability and non-radioactive nature make it particularly valuable for long-term studies and applications where radioactivity is a concern. Its ability to form stable complexes and its antimicrobial properties further enhance its utility in various fields .

Biologische Aktivität

Silver-107 (107Ag^{107}\text{Ag}) is a stable isotope of silver that has garnered attention in various fields, particularly in medicine and materials science. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential applications in cancer treatment, and mechanisms of action.

Overview of this compound

Silver has been used for centuries due to its antimicrobial properties. The biological activity of silver isotopes, particularly this compound, is influenced by its ability to release silver ions (Ag+Ag^+), which interact with cellular components. While this compound itself is stable and non-radioactive, its biological effects are primarily attributed to the silver ions it can release.

Antimicrobial Activity

Silver nanoparticles (AgNPs), which can be composed of this compound, exhibit significant antimicrobial activity against a broad spectrum of bacteria. The mechanisms through which silver exerts its antibacterial effects include:

  • Disruption of Cell Membranes : Silver ions can penetrate bacterial cell membranes, leading to structural alterations and increased permeability.
  • Interaction with Cellular Components : Once inside the cell, silver ions can bind to thiol groups in proteins and nucleic acids, disrupting essential cellular functions.
  • Generation of Reactive Oxygen Species (ROS) : Silver ions can induce oxidative stress by generating ROS, which damages cellular components and promotes apoptosis in bacteria .

Table 1: Antimicrobial Efficacy of Silver Nanoparticles

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli2 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa8 µg/mL

Anticancer Properties

Recent studies have investigated the anticancer potential of silver complexes containing this compound. Notably, complexes such as N,N′ hydroxy derivatives of NHC silver have shown promising results against various cancer cell lines:

  • HeLa Cells : IC50 values for these complexes were reported at approximately 12.2 ± 0.1 µM, indicating potent anticancer activity.
  • MCF-7 Cells : These complexes also displayed activity against human breast cancer cells but were less effective compared to their action on HeLa cells .

Table 2: Anticancer Activity of Silver Complexes

CompoundCell LineIC50 (µM)Reference
Complex 3aHeLa12.2 ± 0.1
Complex 4aHeLa11.9 ± 1.2
Complex 3aMCF-736.2 ± 1.0
CisplatinMCF-736.2 ± 1.0

The anticancer effects of silver compounds are attributed to several mechanisms:

  • Induction of Apoptosis : Silver ions can trigger apoptotic pathways in cancer cells through oxidative stress and DNA damage.
  • Inhibition of Cell Proliferation : By disrupting metabolic pathways and cellular signaling, silver complexes can effectively halt the growth of cancer cells .

Case Studies and Clinical Applications

A growing body of research highlights the clinical potential of this compound in various therapeutic applications:

  • Wound Healing : Silver dressings containing nanoparticles have been shown to accelerate healing while preventing infection.
  • Cancer Therapy : Clinical trials are underway to evaluate the efficacy of silver-based compounds as adjuncts to traditional chemotherapy .

Eigenschaften

IUPAC Name

silver-107
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ag/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCADISMDOOEFD-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[107Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ag
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162542
Record name Silver, isotope of mass 107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.90509 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14378-37-1
Record name Silver, isotope of mass 107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silver, isotope of mass 107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Water was introduced into a reverse osmosis unit, passing through a semi-permeable membrane to remove impurities and producing deionized water. Anhydrous 99% pure citric acid was mixed with the water to produce 200 gallons of a 20% (wt/vol) (796 g citric acid per gallon water) solution. The 200 gallons of 20% citric acid were directed into an ion chamber containing having positive and negative electrodes, each consisting of 200 troy ounces of 999 fine silver. The positive and negative electrodes were spaced at least 2.0 mm apart, allowing the citric acid solution to pass between the two electrodes. An ion generation controller (IGC) power supply including a positive and a negative conductor was attached to the positive and negative electrodes. The IGC applied a current of 5 amps at 17 volts, pulsed every 9 seconds, with a polarity change at 1 minute intervals. Throughout the process, the electrode gap was adjusted in order to maintain the 5 amp-17 volt output. The electric current flow caused an ion current to flow between the positive and negative electrodes, producing free silver ions within the diluted citric acid solution. The silver ions reacted with the citric acid in the citric acid solution to produce the silver dihydrogen citrate solution. The 20% citric acid solution was recirculated through the ion chamber at 50 gallons per minute for 144 hours until the desired silver ion concentration was obtained. The silver dihydrogen citrate solution was then allowed to sit in order to allow any solids formed during the procedure to precipitate. The resulting product was a silver dihydrogen citrate solution having a silver ion concentration of 2400 ppm. Hereafter, this solution is referred to as a stock solution. The stock solution can be used immediately per the following examples or stored for later use.
[Compound]
Name
200
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
999
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Silver trifluoromethanesulfonate was prepared by slowly adding silver carbonate (13.42 g, 0.052 mol) and small amounts of water (total amount of water was 30 ml) to 14.60 grams (0.097 mol) trifluoromethanesulfonic acid dissolved in 100 ml of 1,1,2-trichloro-1,2,2-trifluoroethane contained in a flask. The solution was filtered to remove residual solids, and the two-phase filtrate was separated into organic and aqueous phases. The aqueous phase was evaporated to dryness to give 15.46 grams of silver salt. The salt was dissolved in 50 ml water; the solution was filtered; and the filtrate was evaporated to dryness. The residual silver trifluoromethanesulfonate was dried at 140° C. in a vacuum oven for four hours. The silver trifluoromethanesulfonate melted at 336°- 338° C. and gave the following elemental analysis: % Ag, 44.24; % C, 4.79; % S, 12.5. Infrared spectral analysis showed major absorption peaks at 8.1, 8.6, 9.8 and 13.05 μ, which are consistent with the indicated structure.
Quantity
13.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A photothermographic silver soap dispersion was prepared as described in U.S. Pat. No. 5,434,043. A second ligand, tetrachlorophthalic acid, capable of coordination with silver was then added and allowed to exchange with the dispersed silver salt to form a shell of silver tetrachlorophthalate on the original core. Photothermographic films were then constructed also as described in U.S. Pat. No. 5,434,043.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

The dispersion used in preparing the samples used in COMPARATIVE EXAMPLES 11 to 13 and INVENTION EXAMPLES 3 to 10 was obtained by first preparing a predispersion of 56.5 g of the dried silver behenate powder in a solution of 8.36 g of PVB in 72.6 g of 2-butanone by stirring for 2 minutes in a Dissolver™. This predispersion was then ground for 4 minutes in a pearl mill and just before the end of the 4 minutes a solution of 8.36 g of PVB in 72.6 g of 2-butanone was added. Finally a solution of 27.85 g of PVB in 242.3 g of 2-butanone was added to produce the type II organic silver salt dispersion of silver behenate in 2-butanone containing 11.18% by weight of silver behenate and 8.82% by weight of poly(vinyl butyral)(BL5-HPZ) used preparing the samples used in COMPARATIVE EXAMPLES 11 to 13 and INVENTION EXAMPLES 3 to 10.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
silver behenate
Quantity
56.5 g
Type
reactant
Reaction Step Two
Quantity
72.6 g
Type
solvent
Reaction Step Two
Quantity
72.6 g
Type
solvent
Reaction Step Three
Quantity
242.3 g
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.